molecular formula C12H16O2 B14130082 2-[(Benzyloxy)methyl]butanal CAS No. 89279-56-1

2-[(Benzyloxy)methyl]butanal

Cat. No.: B14130082
CAS No.: 89279-56-1
M. Wt: 192.25 g/mol
InChI Key: QZFQZBZUPLANKF-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]butanal is an organic compound that belongs to the class of aldehydes It features a benzyl group attached to a butanal backbone through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]butanal typically involves the reaction of benzyl alcohol with butanal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as improved reaction efficiency and ease of product separation.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl oxygen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-[(Benzyloxy)methyl]butanoic acid.

    Reduction: 2-[(Benzyloxy)methyl]butanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Benzyloxy)methyl]butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functionality.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]butanal primarily involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic and can undergo nucleophilic attack, leading to the formation of various adducts. The benzyl group can also participate in resonance stabilization, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanal: A simple aldehyde with a similar butanal backbone but lacking the benzyl group.

    Benzylacetone: Contains a benzyl group attached to a ketone rather than an aldehyde.

    Benzyl alcohol: Features a benzyl group attached to a hydroxyl group instead of an aldehyde.

Uniqueness

2-[(Benzyloxy)methyl]butanal is unique due to the presence of both a benzyl group and an aldehyde functionality

Properties

CAS No.

89279-56-1

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(phenylmethoxymethyl)butanal

InChI

InChI=1S/C12H16O2/c1-2-11(8-13)9-14-10-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3

InChI Key

QZFQZBZUPLANKF-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC1=CC=CC=C1)C=O

Origin of Product

United States

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